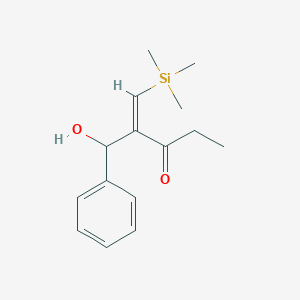
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one is an organic compound that features a hydroxy group, a phenyl group, and a trimethylsilyl group attached to a pentenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can be achieved through various organic reactions. One possible route involves the aldol condensation of a trimethylsilyl-substituted aldehyde with a phenyl-substituted ketone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization and modification.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism by which (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one exerts its effects would depend on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxy group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-(Hydroxy(phenyl)methyl)pent-1-en-3-one: Lacks the trimethylsilyl group, which may affect its reactivity and stability.
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)but-1-en-3-one: Has a shorter carbon chain, which may influence its physical and chemical properties.
(Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)hex-1-en-3-one: Has a longer carbon chain, potentially affecting its solubility and reactivity.
Uniqueness
The presence of the trimethylsilyl group in (Z)-2-(Hydroxy(phenyl)methyl)-1-(trimethylsilyl)pent-1-en-3-one imparts unique properties, such as increased stability and reactivity towards certain nucleophiles. This makes it a valuable compound for specific synthetic applications.
Propriétés
Formule moléculaire |
C15H22O2Si |
|---|---|
Poids moléculaire |
262.42 g/mol |
Nom IUPAC |
(Z)-2-[hydroxy(phenyl)methyl]-1-trimethylsilylpent-1-en-3-one |
InChI |
InChI=1S/C15H22O2Si/c1-5-14(16)13(11-18(2,3)4)15(17)12-9-7-6-8-10-12/h6-11,15,17H,5H2,1-4H3/b13-11+ |
Clé InChI |
KOSHTTUVAJYFDW-ACCUITESSA-N |
SMILES isomérique |
CCC(=O)/C(=C\[Si](C)(C)C)/C(C1=CC=CC=C1)O |
SMILES canonique |
CCC(=O)C(=C[Si](C)(C)C)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15065466.png)

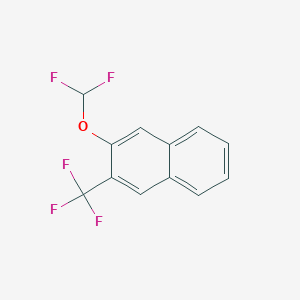
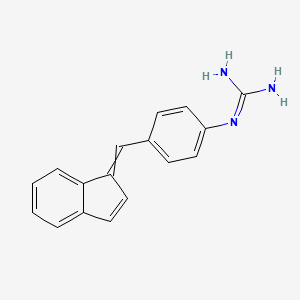
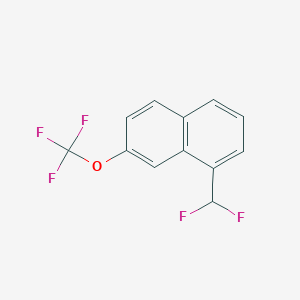
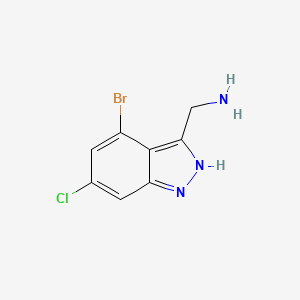
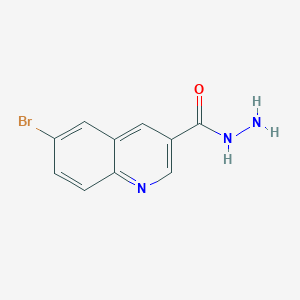
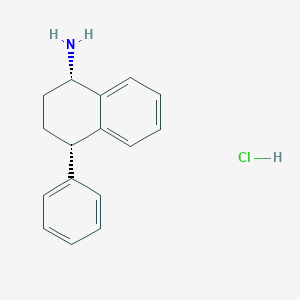

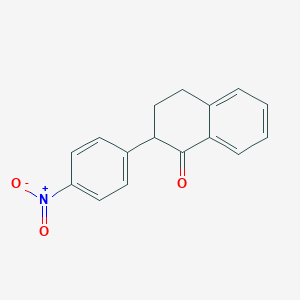
![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)


![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
